molecular formula C14H10BrIN2O2S B1372658 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 480423-17-4

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1372658
CAS No.: 480423-17-4
M. Wt: 477.12 g/mol
InChI Key: KYVSBRIXLHDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 480423-17-4) is a halogenated and sulfonylated derivative of the pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C₁₄H₁₀BrIN₂O₂S, with a molecular weight of 477.12 g/mol . The compound features:

  • Bromine at position 4,
  • Iodine at position 2,
  • A tosyl (p-toluenesulfonyl) protecting group at the 1-position.

The tosyl group enhances stability and serves as a leaving group for further functionalization, while the halogens (Br and I) enable cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolopyridine precursor, followed by tosylation. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitutions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, it has been used to discover inhibitors of Aurora B/C kinase, which play a crucial role in cell division and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the cell cycle .

Comparison with Similar Compounds

Halogenated Pyrrolo[2,3-b]pyridines

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, 1-Tosyl 477.12 High reactivity in cross-coupling; used as a synthetic intermediate
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl 231.48 Dual halogenation for selective functionalization; antiviral research
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-Ethyl 241.09 Ethyl group enhances hydrophobicity; kinase inhibitor studies
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 1-Phenylsulfonyl 407.23 Bulkier sulfonyl group reduces solubility; used in Suzuki-Miyaura couplings

Key Observations :

  • The dual halogenation (Br and I) in the target compound increases its molecular weight and reactivity compared to mono-halogenated analogs, enabling sequential cross-coupling reactions .
  • Tosyl vs. Phenylsulfonyl : The tosyl group (methyl-substituted sulfonyl) offers better leaving-group ability than phenylsulfonyl, facilitating nucleophilic substitutions .

N1-Substituted Pyrrolo[2,3-b]pyridines

Compound Name N1-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Benzyl 301.16 Enhanced steric bulk; used in fluorescence probes
1-Butyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Butyl 267.13 Alkyl chain improves membrane permeability; anticancer research
1-Methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Methyl 225.06 Simple alkylation; intermediate for drug discovery

Key Observations :

  • The tosyl group in the target compound provides superior leaving-group capability compared to alkyl or benzyl groups, enabling deprotection or further functionalization under mild conditions .
  • Steric Effects : Bulky substituents (e.g., benzyl) reduce reactivity at the N1 position, whereas smaller groups (methyl) retain accessibility for downstream reactions .

Thieno[2,3-b]pyridines and Heterocyclic Analogs

Compound Name Core Structure Key Features Applications Reference
Thieno[2,3-b]pyridine derivatives Thienopyridine fused ring Higher aromaticity; synthesized via α-halo carbonyl cyclization Adenosine receptor ligands; materials science
Thiazolo[3,2-a]pyridine derivatives Thiazole-pyridine fusion Sulfur and nitrogen heteroatoms Antimicrobial agents; optoelectronics

Key Observations :

  • Unlike thieno[2,3-b]pyridines, the target compound’s pyrrolo[2,3-b]pyridine core lacks sulfur but offers versatility in halogen-directed modifications .
  • The iodo substituent in the target compound enables Stille or Ullmann couplings, which are less feasible in sulfur-containing analogs .

Comparative Reactivity :

  • The iodine atom undergoes faster cross-coupling than bromine, allowing selective functionalization at position 2 .
  • In contrast, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine () lacks iodine, limiting its utility in sequential coupling reactions.

Biological Activity

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula: C14H10BrIN2O2S
  • CAS Number: 480423-17-4
  • Molecular Structure: The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, as well as a tosyl group that enhances its reactivity and utility in organic synthesis.

This compound primarily acts as an inhibitor of Aurora B/C kinase , which plays a crucial role in mitotic processes. Its mechanism involves:

  • Targeting Aurora B/C Kinase: The compound selectively inhibits these kinases, disrupting mitotic spindle assembly and chromosome alignment, ultimately leading to apoptosis in cancer cells.
  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs): It also exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition prevents the autophosphorylation of tyrosine residues in FGFRs, blocking downstream signaling pathways that promote cell proliferation .

Anticancer Properties

Research shows that this compound has significant anticancer properties:

  • Cell Proliferation Inhibition: In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer cells (e.g., 4T1 cell line) and induces apoptosis .
  • Selectivity Against Cancer Cells: The selectivity for cancer cells over normal cells suggests a potential therapeutic window for its use in oncology.

Other Biological Activities

The compound's structural features allow it to interact with various biological targets:

  • Anti-inflammatory Effects: Some derivatives have shown promising anti-inflammatory properties, suggesting potential applications beyond oncology .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Inhibition of Aurora B/CPotent inhibitor leading to apoptosis in cancer cells
FGFR InhibitionIC50 values: FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM)
Anti-inflammatory EffectsPotential applications in treating inflammatory diseases

Case Study: In Vitro Analysis

A study investigated the effects of this compound on various cancer cell lines:

  • Methodology: Cancer cell lines were treated with varying concentrations of the compound.
  • Results: Significant inhibition of cell proliferation was observed across multiple lines, with IC50 values indicating high potency against specific targets like FGFRs. Apoptotic markers were upregulated in treated cells, confirming the compound's ability to induce programmed cell death.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine?

Basic Question
The synthesis typically involves sequential halogenation and sulfonylation steps. A representative route includes:

Bromination/Iodination : Direct halogenation of the pyrrolo[2,3-b]pyridine core using agents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .

Tosylation : Protection of the nitrogen atom using toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH or KOH) to introduce the tosyl group .

Purification : Silica gel chromatography or crystallization for isolation, with yields ranging from 36% to 75% depending on reaction optimization .

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

Advanced Question
The bromine and iodine substituents at positions 4 and 2, respectively, enable regioselective cross-coupling (e.g., Suzuki, Sonogashira). Key considerations:

  • Iodine’s Lability : The 2-iodo group undergoes faster oxidative addition in palladium-catalyzed reactions compared to bromine, allowing sequential functionalization .
  • Steric Effects : The tosyl group at position 1 directs coupling to the less hindered 3-position, as shown in Sonogashira reactions with phenylacetylene .
  • Electronic Effects : Electron-withdrawing substituents (e.g., tosyl) activate the pyrrolopyridine core for nucleophilic aromatic substitution .

Q. What analytical methods are critical for characterizing this compound?

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.3–8.4 ppm for iodinated positions) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve halogen positioning and torsional angles, critical for SAR studies .
  • Mass Spectrometry : High-resolution MS validates molecular weight (463.09 g/mol) and isotopic patterns for bromine/iodine .

Q. What role does this compound play in kinase inhibitor design?

Advanced Question
It serves as a scaffold for fibroblast growth factor receptor (FGFR) inhibitors. Modifications at positions 3 and 5 improve binding:

  • Hydrogen Bonding : Introducing a trifluoromethyl group at position 5 enhances interactions with Gly485 in FGFR1’s ATP-binding pocket .
  • Hydrophobic Interactions : Tosyl and aryl groups occupy hydrophobic regions, improving selectivity (IC50_{50} values < 100 nM in some derivatives) .

Q. How can discrepancies in synthetic yields be addressed?

Advanced Question
Variations in yields (e.g., 36% vs. 75% in halogenation steps) arise from:

  • Reaction Scale : Smaller scales often suffer from inefficient mixing or temperature control.
  • Purification Methods : Silica gel chromatography may lead to losses compared to crystallization .
  • Catalyst Loading : Optimizing palladium catalyst ratios (e.g., 5 mol% Pd(PPh3_3)4_4) improves cross-coupling efficiency .

Q. What computational strategies predict its biological activity?

Advanced Question
Molecular docking (e.g., AutoDock Vina) models interactions with targets like FGFR1:

  • Binding Poses : The pyrrolopyridine core anchors in the hinge region, while halogen substituents fill adjacent hydrophobic pockets .
  • Free Energy Calculations : MM-GBSA scoring quantifies binding affinities, guiding substituent prioritization .

Q. How is crystallographic data for this compound refined?

Advanced Question
The SHELX suite (SHELXL/SHELXS) is standard for small-molecule crystallography:

  • Data Integration : SHELXPRO processes diffraction data, resolving heavy atoms (Br, I) via Patterson maps .
  • Twinned Data : SHELXL handles twinning corrections, critical for accurate thermal parameter refinement .

Q. What structural modifications enhance anticancer activity?

Advanced Question
Sulfonamide analogues (e.g., 1-arylsulfonyl derivatives) show improved cytotoxicity:

  • Morpholine/Piperazine Additions : At position 4, these groups enhance solubility and target engagement (e.g., IC50_{50} = 1.2 µM against MCF-7 cells) .
  • Halogen Retention : Bromine/iodine maintain π-stacking with DNA in topoisomerase inhibition assays .

Q. How do halogen substituents affect photophysical properties?

Advanced Question

  • Heavy Atom Effect : Iodine increases spin-orbit coupling, enhancing intersystem crossing for potential use in PDT .
  • Electron Density : Bromine withdraws electron density, redshifted absorbance (λmax_{max} ~ 320 nm) compared to non-halogenated analogues .

Q. What is the role of the tosyl group in synthetic applications?

Advanced Question

  • Protection : Blocks N1 from undesired alkylation during functionalization .
  • Leaving Group : Under basic conditions, tosyl can be displaced by nucleophiles (e.g., amines, alkoxides) .

Properties

IUPAC Name

4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVSBRIXLHDOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653310
Record name 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480423-17-4
Record name 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Example 5A (25 g, 71.2 mmol) in tetrahydrofuran (600 ml) at −78° C. was slowly added lithium diisopropylamide (2M in tetrahydrofuran, 39.1 mL, 78 mmol) and the mixture was stirred at −78° C. for 1 hour. A solution of iodine (19.87 g, 78 mmol) in tetrahydrofuran (100 mL) was added slowly and the mixture was stirred for 3 hours. Saturated aqueous sodium thiosulfate, water and ethyl acetate were added and the aqueous layer was extracted with ethyl acetate. The combined organics were dried over sodium sulfate, filtered and concentrated to provide the title compound. MS (CI) m/z 477 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step Two
Quantity
19.87 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of Example 36A (25 g, 71.2 mmol) in tetrahydrofuran (600 mL) at −78° C. was added slowly 2M lithium diisopropylamide in heptane/tetrahydrofuran/ethyl benzene (39.1 mL, 78 mmol) and the mixture was stirred at −78° C. for 1 hour. A solution of iodine (19.87 g, 78 mmol) in tetrahydrofuran (100 mL) was added slowly and the reaction was allowed to warm gradually to room temperature. The reaction mixture was stirred at room temperature for 3 hours. Saturated aqueous sodium thiosulfate and water were added and the mixture was extracted with ethyl acetate. The combined organics were dried over sodium sulfate, filtered, and concentrated to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane tetrahydrofuran ethyl benzene
Quantity
39.1 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.87 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of Example 220A (25 g, 71.2 mmol) in tetrahydrofuran (600 mL) at −78° C. was added slowly 2M lithium diisopropylamide (39.1 mL, 78 mmol) and the mixture was stirred at −78° C. for 1 hour. A solution of iodine (19.87 g, 78 mmol) in tetrahydrofuran (100 mL) was added slowly and the reaction was allowed to warm to room temperature gradually. The reaction mixture was stirred at room temperature for 3 hours and was quenched with saturated aqueous sodium thiosulfate, water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound. MS (CI) m/z 477 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.87 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of Example 369A (25 g, 71.2 mmol) in tetrahydrofuran (600 mL) at −78° C. was slowly added 2M lithium diisopropylamide in heptane/tetrahydrofuran/ethylbenzene (39.1 mL, 78 mmol) and the mixture was stirred at −78° C. for 1 hour. A solution of iodine (19.87 g, 78 mmol) in tetrahydrofuran (100 mL) was added slowly and the reaction was allowed to warm to room temperature gradually. The reaction mixture was stirred at room temperature for 3 hours and was quenched with saturated aqueous sodium thiosulfate, water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound. MS (CI) m/z 477 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
Quantity
39.1 mL
Type
reactant
Reaction Step Three
Quantity
19.87 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CID 76392951
CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CID 76392951
CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CID 76392951
CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CID 76392951
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.